![molecular formula C10H9N3O2 B027297 N-Methyl-5-nitro-6-isoquinolinamine CAS No. 147293-17-2](/img/structure/B27297.png)
N-Methyl-5-nitro-6-isoquinolinamine
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Description
N-Methyl-5-nitro-6-isoquinolinamine is a chemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.20 . It is used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of N-Methyl-5-nitro-6-isoquinolinamine consists of a nitrogen atom bonded to a methyl group and a nitro group attached to the 5-position of an isoquinoline ring .Physical And Chemical Properties Analysis
N-Methyl-5-nitro-6-isoquinolinamine has a molecular weight of 203.20 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Medicinal Chemistry: Anticancer Agent Development
N-Methyl-5-nitro-6-isoquinolinamine: is being explored for its potential in anticancer drug development due to its structural similarity to other heterocyclic compounds known for their antitumor properties . Its nitro group and the isoquinoline backbone may be modified to enhance its interaction with cancer cell targets.
Proteomics Research
This compound is utilized in proteomics research as a reagent for protein modification. Its reactivity with amino groups in proteins allows for the study of protein structure, function, and interactions .
Organic Synthesis: Building Block
As a nitrogen-containing heterocycle, N-Methyl-5-nitro-6-isoquinolinamine serves as a versatile building block in organic synthesis. It can undergo various chemical reactions to create complex molecules for pharmaceuticals and agrochemicals .
Biological Studies: Enzyme Inhibition
Research has indicated that similar nitrogen-containing heterocycles can act as enzyme inhibitors. This compound may inhibit enzymes that are crucial for the survival of pathogens, making it valuable for developing new antimicrobial agents .
Material Science: Dye and Pigment Production
The compound’s molecular structure suggests potential use in dye and pigment production. Its ability to absorb and emit light could be harnessed in creating dyes for textiles or pigments for industrial applications .
Neuropharmacology: Neuroprotective Agents
Given the importance of nitrogen heterocycles in neuropharmacology, N-Methyl-5-nitro-6-isoquinolinamine could be investigated for its neuroprotective effects. It might protect neuronal cells from damage or degeneration, which is crucial in treating neurodegenerative diseases .
properties
IUPAC Name |
N-methyl-5-nitroisoquinolin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-11-9-3-2-7-6-12-5-4-8(7)10(9)13(14)15/h2-6,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWXJTKVNSPTHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=C(C=C1)C=NC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447666 |
Source
|
Record name | N-METHYL-5-NITRO-6-ISOQUINOLINAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-5-nitro-6-isoquinolinamine | |
CAS RN |
147293-17-2 |
Source
|
Record name | N-Methyl-5-nitro-6-isoquinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147293-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-METHYL-5-NITRO-6-ISOQUINOLINAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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